molecular formula C8H17NO B3329033 1-Ethyl-6-methyl-3-piperidinol CAS No. 54751-98-3

1-Ethyl-6-methyl-3-piperidinol

Cat. No.: B3329033
CAS No.: 54751-98-3
M. Wt: 143.23 g/mol
InChI Key: WJRXCEBCGQCMDU-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-3-piperidinol (CAS No. 54751-98-3) is a piperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . The compound features a hydroxyl group (-OH) at the 3-position of the piperidine ring, along with ethyl and methyl substituents at the 1- and 6-positions, respectively. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric effects from the alkyl substituents. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name

1-ethyl-6-methylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-9-6-8(10)5-4-7(9)2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXCEBCGQCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-6-methyl-3-piperidinol can be synthesized through various methods involving the functionalization of piperidine derivatives. One common approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand . These reactions typically occur under mild conditions and provide a regioselective method for preparing six-membered N-heterocycles.

Industrial Production Methods: Industrial production of 1-Ethyl-6-methyl-3-piperidinol often involves large-scale hydrogenation processes using metal-based catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-3-piperidinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium (Pd) or platinum (Pt) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Various piperidine derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-3-piperidinol involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and derivative being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key molecular features of 1-Ethyl-6-methyl-3-piperidinol and related piperidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Ethyl-6-methyl-3-piperidinol 54751-98-3 C₈H₁₇NO 143.23 3-OH, 1-ethyl, 6-methyl
N-Ethyl-2-phenylethanamine 22002-68-2 C₁₀H₁₅N 149.24 Phenethyl group, N-ethyl
4-(Azetidin-3-yl)-1-methylpiperidine 1511174-81-4 C₉H₁₈N₂ 154.26 Azetidine ring fused to piperidine
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methanol 1404192-13-7 C₁₂H₁₉N₃O₂ 237.30 Pyrimidine-ethoxy group, 3-methanol
[6-(3-Ethylpiperidin-1-yl)pyridazin-3-yl]methanol N/A C₁₂H₁₉N₃O 221.30 Pyridazine ring, 3-ethylpiperidinyl

Data sources: .

Functional Group and Reactivity Analysis

  • Hydroxyl Group Influence: The 3-hydroxyl group in 1-Ethyl-6-methyl-3-piperidinol enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like N-Ethyl-2-phenylethanamine. This may improve solubility in polar solvents but reduce lipid membrane permeability .
  • Aromatic vs. Aliphatic Substituents: N-Ethyl-2-phenylethanamine (CAS 22002-68-2) contains a phenethyl group, enabling π-π interactions absent in 1-Ethyl-6-methyl-3-piperidinol. Such aromaticity is critical in receptor-binding applications .
  • Heterocyclic Extensions: Compounds like [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methanol (CAS 1404192-13-7) and [6-(3-Ethylpiperidin-1-yl)pyridazin-3-yl]methanol incorporate pyrimidine or pyridazine rings.
  • Steric Effects: The 1-ethyl and 6-methyl groups in 1-Ethyl-6-methyl-3-piperidinol introduce steric hindrance, which may slow nucleophilic reactions at the piperidine nitrogen compared to less substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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